6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole
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Overview
Description
6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole is a chemical compound that belongs to the benzimidazole family This compound is characterized by the presence of bromine, fluorine, cyclopentyl, and methyl groups attached to the benzimidazole core
Mechanism of Action
Target of Action
It is noted that this compound is used in the preparation of abemaciclib , a kinase inhibitor used for the treatment of certain types of breast cancer . Therefore, it can be inferred that the compound may interact with kinases or related proteins.
Mode of Action
Given its use in the synthesis of Abemaciclib , it may be involved in inhibiting kinase activity, thereby affecting cell division and growth.
Result of Action
Given its potential role in the synthesis of kinase inhibitors like abemaciclib , it may contribute to the inhibition of cell division and growth, particularly in cancer cells.
Preparation Methods
The synthesis of 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole involves several steps. One common method includes the reaction of bromobutyronitrile with propanol and hydrofluoric acid/acetic acid dissociation complex to obtain the corresponding intermediate. This intermediate then undergoes cyclization to form the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are important in the treatment of various cancers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: This compound has an isopropyl group instead of a cyclopentyl group, which may affect its chemical properties and biological activity.
6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole: Another similar compound with slight variations in its structure, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-1-cyclopentyl-4-fluoro-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2/c1-8-16-13-11(15)6-9(14)7-12(13)17(8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWZIXZMYBLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCC3)C=C(C=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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